![molecular formula C14H14O B14027361 4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
4',6-Dimethyl-[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two methyl groups at the 4’ and 6 positions and a hydroxyl group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of Grignard Reagent: The process begins with the preparation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Aplicaciones Científicas De Investigación
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group at the 3 position.
Biphenyl: The parent compound without any methyl or hydroxyl substitutions.
4,4’-Dimethyl-1,1’-biphenyl: Another derivative with methyl groups at different positions.
Uniqueness
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and potential for hydrogen bonding, making it valuable in various applications.
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
4-methyl-3-(4-methylphenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h3-9,15H,1-2H3 |
Clave InChI |
JFZMNVAOUJAWFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



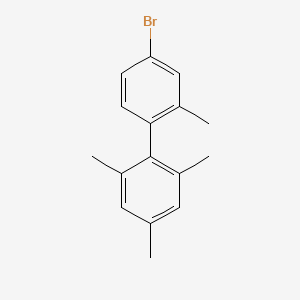
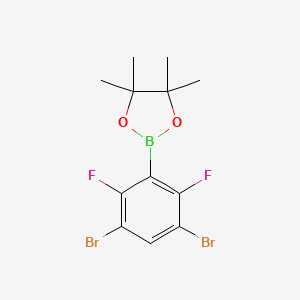
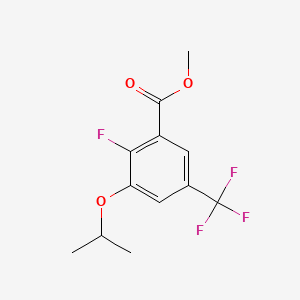
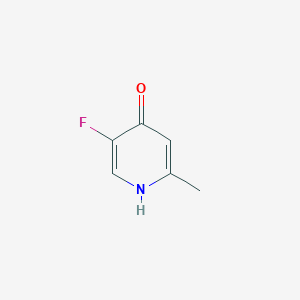
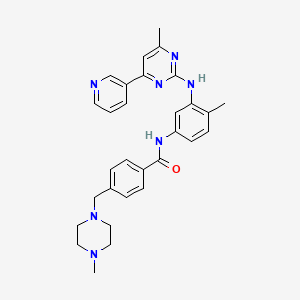
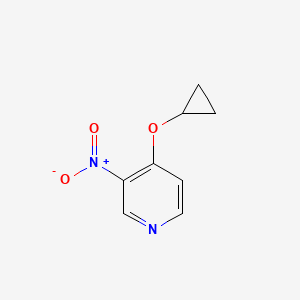

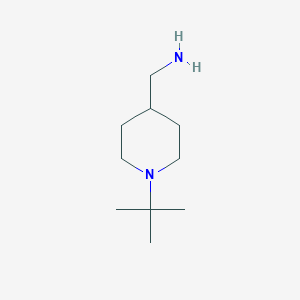
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
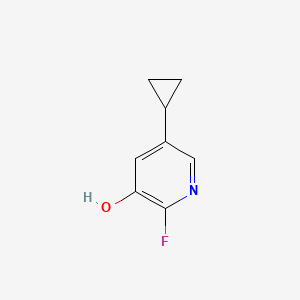
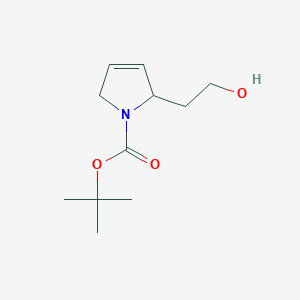

![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
